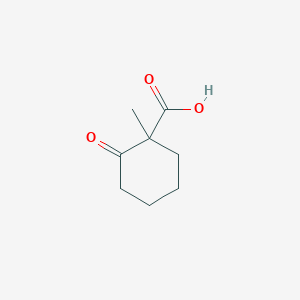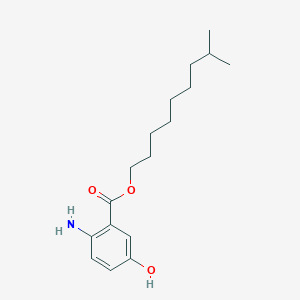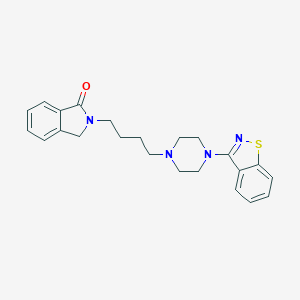
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone, also known as BITP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BITP is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is not fully understood. However, it has been proposed that 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical And Physiological Effects
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to protect neurons from oxidative stress and neuroinflammation.
Advantages And Limitations For Lab Experiments
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is also stable and can be stored for long periods of time. However, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. One direction is to explore the potential of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to investigate the structure-activity relationship of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone and develop more potent analogs. Furthermore, the pharmacokinetics and pharmacodynamics of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be further studied to optimize its therapeutic potential. Finally, the safety and toxicity of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is a novel chemical compound that has shown promising therapeutic potential in scientific research. The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process, and its scientific research applications include anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells, and it has several biochemical and physiological effects. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has advantages and limitations for lab experiments, and future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone include exploring its potential as a therapeutic agent, developing more potent analogs, and evaluating its safety and toxicity.
Synthesis Methods
The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-(1,2-Benzisothiazol-3-yl)piperazine with 4-bromobutyl isocyanate to yield the intermediate compound, 4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl isocyanate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. The yield of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is around 50%, and the purity can be improved by recrystallization.
Scientific Research Applications
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
properties
CAS RN |
155288-46-3 |
|---|---|
Product Name |
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone |
Molecular Formula |
C23H26N4OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2 |
InChI Key |
ZPAUMFOJNAADJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
synonyms |
2-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone BPBII |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



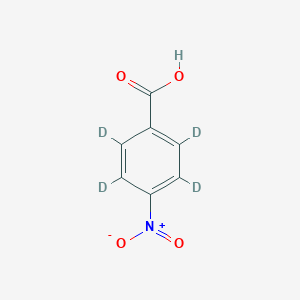
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
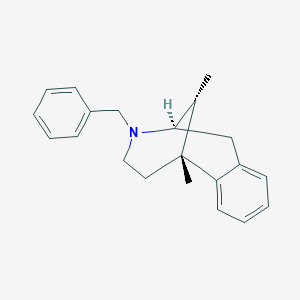
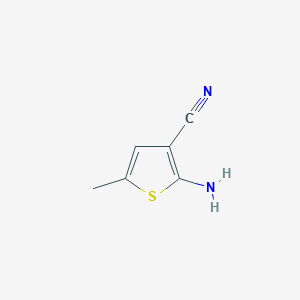
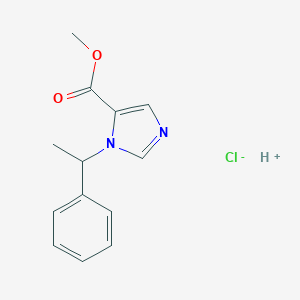
![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)
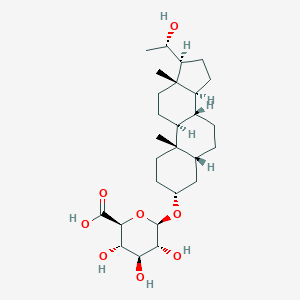
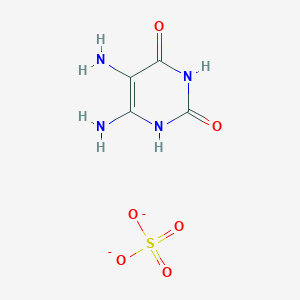
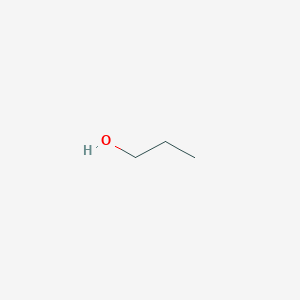
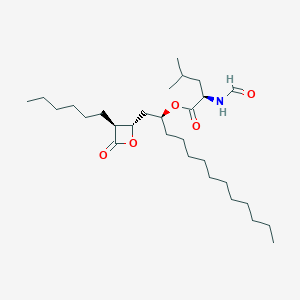
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
